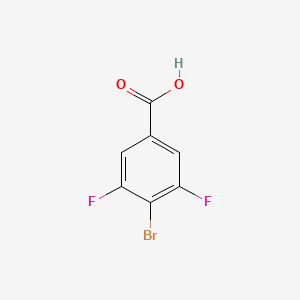

4-Bromo-3,5-difluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLRAEQVOZOSBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60465479 | |

| Record name | 4-Bromo-3,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651027-00-8 | |

| Record name | 4-Bromo-3,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60465479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3,5-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-3,5-difluorobenzoic Acid

CAS Number: 651027-00-8

This technical guide provides an in-depth overview of 4-Bromo-3,5-difluorobenzoic acid, a key building block in pharmaceutical and materials science research. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its emerging role in the development of targeted cancer therapies.

Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid. The presence of bromine and fluorine atoms on the benzene ring imparts unique chemical properties that make it a valuable intermediate in organic synthesis.

| Property | Value | Reference |

| CAS Number | 651027-00-8 | [1] |

| Molecular Formula | C₇H₃BrF₂O₂ | |

| Molecular Weight | 237.00 g/mol | |

| Appearance | Off-white solid | [2] |

| Melting Point | 181-185 °C | |

| Boiling Point | 284.4 ± 40.0 °C (Predicted) | |

| Density | 1.872 g/cm³ (Predicted) | |

| Purity | Typically ≥97% | [2] |

| Storage | Inert atmosphere, room temperature |

Synthesis and Purification

A plausible synthetic route is outlined below:

Caption: Plausible synthetic workflow for this compound.

Purification of the final product typically involves the following steps:

-

Extraction: The product is extracted from the reaction mixture using a suitable organic solvent.

-

Acid-Base Extraction: The product is then extracted into a basic aqueous solution (e.g., saturated sodium bicarbonate) to separate it from neutral and basic impurities. The aqueous layer is then acidified to precipitate the carboxylic acid.[3]

-

Washing and Drying: The precipitated product is washed with water and dried.

-

Recrystallization: For higher purity, recrystallization from a suitable solvent system can be performed.

Applications in Organic Synthesis

The bromine atom in this compound serves as a versatile handle for various cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. While a specific protocol for this compound is not detailed in the available literature, a general procedure for the Suzuki coupling of similar bromobenzoic acids can be adapted.[6][7][8][9]

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen).

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.

-

Workup: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Role in Drug Discovery and Development

Derivatives of bromobenzoic acids are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology.

FGFR1 Inhibition in Non-Small Cell Lung Cancer

Recent research has highlighted the potential of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which can be synthesized from precursors like 4-bromobenzoic acid, as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).[10][11] FGFR1 is a receptor tyrosine kinase that, when dysregulated, can drive the proliferation and survival of cancer cells.

One such derivative, compound C9, has demonstrated significant inhibitory activity against several non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification.[11] The proposed mechanism involves the inhibition of FGFR1 phosphorylation, which in turn blocks downstream signaling pathways, such as the PLCγ1 and ERK pathways, leading to cell cycle arrest and apoptosis.[10]

References

- 1. This compound | 651027-00-8 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-bromo-2,5-difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3,5-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3,5-difluorobenzoic acid is a halogenated aromatic carboxylic acid with significant applications as a versatile building block in medicinal chemistry and material science.[1] Its utility as a pharmaceutical intermediate is well-documented.[2][3][4] The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in the synthesis of complex organic molecules.[1] Furthermore, the two fluorine atoms significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive component in the design of novel drug candidates and advanced materials.[1] A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control.

Core Physical and Chemical Properties

The key physical and chemical identifiers for this compound are summarized below. These properties are essential for handling, storage, and computational modeling.

| Property | Value | Source |

| CAS Number | 651027-00-8 | [2][3] |

| Molecular Formula | C7H3BrF2O2 | [2][3][5] |

| Molecular Weight | 237.00 g/mol | [2][3][5] |

| Melting Point | 181-185 °C | [2][3] |

| Boiling Point | 284.4 ± 40.0 °C (Predicted) | [2] |

| Density | 1.872 g/cm³ (Predicted) | [2] |

| Purity | Typically ≥95% | [6] |

| Physical Form | Solid, Powder | [7] |

| IUPAC Name | This compound | [3] |

| InChI Key | NLLRAEQVOZOSBB-UHFFFAOYSA-N | [3] |

| SMILES | OC(=O)C1=CC(F)=C(Br)C(F)=C1 | [3] |

| Storage | Store at room temperature in an inert atmosphere. Keep away from oxidizing agents. | [3] |

Experimental Protocols

Accurate determination of physical properties is crucial for compound characterization and purity assessment. The following sections detail standard laboratory protocols for measuring key parameters of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[8][9] Pure crystalline solids exhibit a sharp melting range, typically 1-2°C, whereas impurities tend to depress and broaden this range.[9]

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent can act as an impurity.[10]

-

Place a small amount of the crystalline solid onto a clean, dry surface.

-

Gently tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.[11]

-

Invert the tube and tap it gently on a hard surface, or drop it through a long, narrow tube, to pack the solid into the sealed end. The packed sample height should be approximately 1-3 mm.[9][11]

-

-

Apparatus Setup:

-

Measurement:

-

Begin heating the sample. For an initial, rapid determination, a faster heating rate can be used.

-

For an accurate measurement, reduce the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.[10]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal of the solid melts completely (the end of the melting range).[8]

-

If the substance darkens, note the temperature of decomposition.[10]

-

-

Post-Measurement:

-

Allow the apparatus to cool significantly before performing another measurement.[10]

-

Properly dispose of the used capillary tube.

-

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It is a critical parameter in drug development, influencing properties like solubility and absorption.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining the pKa of a substance.[12][13] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.

-

Reagent and Sample Preparation:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[12]

-

Prepare a standard solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).

-

Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water, or a co-solvent system like water/ethanol if solubility is low) to a known concentration (e.g., 1 mM).[12]

-

Add a background electrolyte, such as 0.15 M Potassium Chloride (KCl), to maintain a constant ionic strength throughout the titration.[12]

-

-

Titration Procedure:

-

Place a known volume of the prepared acid solution into a beaker with a magnetic stir bar.

-

If necessary, purge the solution with nitrogen to remove dissolved CO2, which can interfere with the measurement.[12]

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring the solution at a constant, moderate speed.

-

Add small, precise increments of the 0.1 M NaOH titrant from a burette.

-

After each addition, allow the pH reading to stabilize (e.g., drift of less than 0.01 pH units per minute) and record the pH and the total volume of titrant added.[12]

-

Continue this process until the pH has passed the equivalence point and stabilized in the basic region.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.

-

This point corresponds to the midpoint of the flattest region (buffer region) of the titration curve. It can also be found by identifying the equivalence point (the steepest point of the curve) and dividing that volume by two.[14]

-

Alternatively, the inflection point of the titration curve can be determined using the first or second derivative of the plot, which precisely identifies the pKa.[13]

-

Spectral Data

Spectroscopic data is indispensable for the structural confirmation and identification of this compound. While specific peak data is dependent on the instrument and conditions used, typical spectral information available from suppliers includes:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the hydrogen atoms in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information about the carbon skeleton of the molecule.

-

IR (Infrared Spectroscopy): Helps identify the functional groups present, such as the carboxylic acid O-H and C=O stretches.

-

MS (Mass Spectrometry): Determines the molecular weight and fragmentation pattern of the molecule.

Researchers can obtain detailed spectral data from suppliers like ChemicalBook upon request.[15] This data is crucial for confirming the identity and purity of the material before its use in further applications.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 651027-00-8 [m.chemicalbook.com]

- 3. This compound, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. This compound | 651027-00-8 [chemicalbook.com]

- 5. 651027-00-8 | this compound - Moldb [moldb.com]

- 6. 4-溴-3,5-二氟苯甲酸 | CAS:651027-00-8 | 郑州阿尔法化工有限公司 [alfachem.cn]

- 7. 4-BROMO-2,3-DIFLUOROBENZOIC ACID CAS#: 194804-91-6 [m.chemicalbook.com]

- 8. pennwest.edu [pennwest.edu]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound(651027-00-8) 1H NMR spectrum [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 4-Bromo-3,5-difluorobenzoic Acid

This document provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical and material science research. It details the compound's physicochemical properties, experimental protocols for its synthesis, and its applications, with a focus on its role in drug development.

Core Compound Properties

This compound is a highly functionalized aromatic carboxylic acid.[1] Its structure, featuring a bromine atom and two fluorine atoms, makes it a versatile building block in organic synthesis.[1]

| Identifier | Value |

| Molecular Weight | 237.00 g/mol [2] |

| Molecular Formula | C7H3BrF2O2[2][3] |

| CAS Number | 651027-00-8[2][3][4] |

| IUPAC Name | This compound |

| InChI Key | NLLRAEQVOZOSBB-UHFFFAOYSA-N |

Physicochemical and Safety Data

The compound is typically supplied as an off-white solid with a purity of 95-98%.[2][5] Proper handling and storage are crucial for maintaining its integrity.

| Property | Value |

| Melting Point | 181-185 °C[3] |

| Boiling Point | 284.4 ± 40.0 °C (Predicted)[3] |

| Density | 1.872 g/cm³ (Predicted)[3] |

| Physical Form | Solid |

| Storage Temperature | Room temperature, under inert atmosphere |

| Signal Word | Warning |

| Hazard Statements | H302, H315, H319, H332, H335 |

Role in Synthesis and Drug Development

This compound is a valuable intermediate, particularly in the synthesis of potential drug candidates.[1][4] The bromine atom serves as a functional handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, which are fundamental for constructing complex molecular frameworks.[1]

The presence of two fluorine atoms imparts unique electronic properties and can significantly enhance the metabolic stability and bioavailability of derivative compounds, a desirable trait in medicinal chemistry.[1] Consequently, this building block is frequently used to synthesize compounds targeting a range of therapeutic areas, including potential anti-cancer, anti-inflammatory, and antiviral agents.[1] Beyond pharmaceuticals, it is also utilized in material science for creating organic semiconductors and liquid crystals.[1]

Experimental Protocol: Synthesis

The synthesis of halogenated difluorobenzoic acids often involves organolithium chemistry. The following is a representative protocol adapted from the synthesis of a structurally similar isomer, 4-bromo-2,5-difluorobenzoic acid, which illustrates the general methodology.[6][7] This method utilizes a lithium-halogen exchange followed by carboxylation.

Objective: To synthesize a bromodifluorobenzoic acid via lithiation and carboxylation.

Materials:

-

1,4-dibromo-2,5-difluorobenzene (starting material for the example)

-

n-butyllithium (n-BuLi) in hexanes

-

Diethyl ether (anhydrous)

-

Dry ice (solid CO2)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Methylene chloride

-

Magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: A solution of the starting dihalide (e.g., 1,4-dibromo-2,5-difluorobenzene) in anhydrous diethyl ether is prepared in a flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C using a dry ice/acetone bath.[6]

-

Lithiation: Freshly titrated n-butyllithium is added dropwise to the cooled solution over approximately 30 minutes. The reaction mixture is then stirred at -78 °C for 2 hours.[6]

-

Carboxylation: Several pellets of dry ice (solid carbon dioxide) are added to the reaction suspension. The mixture is allowed to warm slowly to room temperature as it degasses.[6]

-

Acidification & Extraction: The resulting suspension is acidified with a 1 M aqueous solution of hydrochloric acid. The product is then extracted from the aqueous layer with diethyl ether multiple times.[6]

-

Purification (Aqueous Wash): The combined organic extracts are washed with water.[6]

-

Purification (Base Extraction): The ether solution is concentrated under reduced pressure. The product is then extracted into a saturated aqueous solution of sodium bicarbonate.[6] This step separates the acidic product from neutral organic impurities.

-

Purification (Final Steps): The combined aqueous bicarbonate extracts are washed with methylene chloride to remove any remaining non-acidic impurities. The aqueous layer is then re-acidified with hydrochloric acid, causing the final product to precipitate.[6]

-

Isolation: The product is extracted with diethyl ether. The combined organic extracts are washed with water, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the final solid product.[6]

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and subsequent application of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. 651027-00-8 | this compound - Moldb [moldb.com]

- 3. This compound CAS#: 651027-00-8 [chemicalbook.com]

- 4. This compound | 651027-00-8 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-bromo-2,5-difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

A Technical Guide to 4-Bromo-3,5-difluorobenzoic Acid: A Versatile Building Block in Chemical Synthesis

IUPAC Name: 4-Bromo-3,5-difluorobenzoic acid

This technical guide provides an in-depth overview of this compound, a key intermediate in the fields of pharmaceutical development and material science. The document outlines its chemical properties, a representative synthesis protocol, and its significant applications, particularly as a versatile building block for complex molecular architectures.

Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms flanking a carboxylic acid group, makes it a valuable reagent in organic synthesis. The quantitative properties of this compound are summarized below.

| Property | Value |

| CAS Number | 651027-00-8 |

| Molecular Formula | C₇H₃BrF₂O₂ |

| Molecular Weight | 237.00 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 181-185 °C |

| Boiling Point | 284.4 ± 40.0 °C (Predicted) |

| Density | 1.872 ± 0.06 g/cm³ (Predicted) |

| pKa | 3.29 ± 0.10 (Predicted) |

Core Applications in Research and Development

This compound is a highly functionalized intermediate primarily utilized in the synthesis of novel organic molecules.[1] Its utility stems from the distinct reactive sites on the aromatic ring.

-

Cross-Coupling Reactions: The bromine atom serves as a versatile functional handle for a variety of palladium-catalyzed cross-coupling reactions.[1] These include Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, which are fundamental for constructing complex carbon-carbon and carbon-heteroatom bonds.[1]

-

Pharmaceutical and Agrochemical Synthesis: The presence of fluorine atoms is highly desirable in medicinal chemistry. Fluorine substitution can significantly enhance key properties of drug candidates, such as metabolic stability, bioavailability, and binding affinity to biological targets.[1] This compound serves as a precursor for molecules with potential anti-cancer, anti-inflammatory, or antiviral activities.[1]

-

Material Science: The unique electronic properties conferred by the fluorine and bromine atoms make this acid a valuable component in the synthesis of advanced materials, including organic semiconductors and liquid crystals.[1]

The synthetic utility of this compound as a central building block is illustrated in the workflow diagram below.

Caption: Synthetic pathways using this compound as a key intermediate.

Representative Experimental Protocol: Synthesis

Reaction Scheme: 1,4-Dibromo-2,6-difluorobenzene → [Lithium-Halogen Exchange] → Intermediate Aryllithium → [Carboxylation with CO₂] → this compound

Materials and Reagents:

-

1,4-Dibromo-2,6-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated before use)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Methylene chloride (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel is charged with 1,4-dibromo-2,6-difluorobenzene (1.0 equivalent). Anhydrous solvent (diethyl ether or THF) is added to dissolve the starting material under an inert atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. Freshly titrated n-butyllithium (approx. 1.05 equivalents) is added dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C. The resulting mixture is stirred at -78 °C for an additional 1-2 hours.

-

Carboxylation (Quenching): The reaction is quenched by the addition of an excess of crushed dry ice pellets directly to the cold reaction mixture. The mixture is allowed to warm slowly to room temperature as the CO₂ sublimes. This process can take approximately 1-2 hours.

-

Work-up and Acidification: Once at room temperature, the reaction is quenched with water. The resulting mixture is acidified to a pH of ~1-2 using 1 M aqueous HCl.

-

Extraction: The product is extracted from the aqueous phase with diethyl ether or ethyl acetate (3 x volumes). The combined organic layers are then washed with water and brine.

-

Purification: To purify, the product is extracted from the combined organic layers into a saturated aqueous solution of sodium bicarbonate (3 x volumes). The combined aqueous extracts are washed with methylene chloride to remove any non-acidic organic impurities. The aqueous layer is then re-acidified with concentrated HCl, causing the desired product to precipitate.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum over a desiccant (e.g., P₂O₅) to yield this compound as a solid. The purity can be assessed by NMR spectroscopy and melting point analysis.

References

4-Bromo-3,5-difluorobenzoic acid safety and handling

An In-depth Technical Guide to the Safety and Handling of 4-Bromo-3,5-difluorobenzoic acid

This document provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, handling procedures, and emergency responses.

Chemical Identification and Properties

This compound is a solid chemical compound used as a pharmaceutical intermediate. Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 651027-00-8 | |

| Molecular Formula | C₇H₃BrF₂O₂ | |

| Molecular Weight | 237 g/mol | |

| Physical Form | Solid | |

| Melting Point | 181-185°C | |

| Boiling Point | 284.4 ± 40.0 °C (Predicted) | |

| Density | 1.872 g/cm³ (Predicted) |

| Purity | ≥95% - 97% | |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS classification provides a universally understood set of pictograms and statements.

Table 2: GHS Hazard Identification

| Category | Information | Reference |

|---|---|---|

| Pictogram | GHS07 (Exclamation mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280:

A Technical Guide to 4-Bromo-3,5-difluorobenzoic Acid for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, sourcing, and synthetic applications of the versatile building block, 4-Bromo-3,5-difluorobenzoic acid, tailored for professionals in the fields of chemical research and pharmaceutical development.

Introduction

This compound (CAS No. 651027-00-8) is a halogenated aromatic carboxylic acid that has emerged as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid group, a bromine atom, and two fluorine atoms on a benzene ring, provides a versatile scaffold for the construction of complex molecular architectures. The presence of fluorine atoms can significantly influence the physicochemical and pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse substituents. This guide provides a comprehensive overview of the technical data, supplier information, and key experimental protocols related to this compound.

Physicochemical Properties and Supplier Specifications

Sourcing high-quality starting materials is paramount for reproducible and successful research outcomes. A variety of chemical suppliers offer this compound with differing purity levels and in various quantities. The following tables summarize the key physicochemical properties and provide a comparative overview of specifications from several notable suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 651027-00-8 | [1][2][3] |

| Molecular Formula | C₇H₃BrF₂O₂ | [4][5] |

| Molecular Weight | 237.00 g/mol | [5] |

| Melting Point | 181-185 °C | [4][6] |

| Boiling Point | 284.4 ± 40.0 °C (Predicted) | [4] |

| Density | 1.872 g/cm³ (Predicted) | [4] |

| Appearance | Off-white solid | [6] |

| Storage | Inert atmosphere, room temperature | [3][7] |

Table 2: Supplier Specifications for this compound

| Supplier | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | ≥95% | - | - |

| Ivy Fine Chemicals | - | 5g, 10g, 25g | $80.60, $146.90, $289.90 |

| Moldb | ≥98% | 1g, 5g, 10g, 25g, 100g | $28, $101, $194, $443, $1473 |

| Arctom Scientific | ≥97% | 25g, 50g, 100g, 250g | $108, $213, $400, $1000 |

| ChemicalBook | 85.0-99.8% | Varies | Starting from $1.00/g |

| BLD Pharm | - | - | - |

| Zhengzhou Alfa Chemical Co., Ltd. | ≥95% | - | - |

Note: Prices and availability are subject to change and may vary based on the supplier and quantity.

Experimental Protocols

The synthetic utility of this compound is primarily realized through transformations of its carboxylic acid group and participation of its bromine atom in cross-coupling reactions. Below are detailed experimental protocols for its synthesis and its application in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis.

Synthesis of this compound

A common synthetic route to 4-bromo-2,6-difluorobenzoic acid involves the ortho-lithiation of 3,5-difluorobromobenzene followed by carboxylation.[8] A similar strategy can be envisioned for the synthesis of the 4-bromo-3,5-difluoro isomer, starting from 1,4-dibromo-2,5-difluorobenzene.[9]

Reaction Scheme:

Materials:

-

1,4-dibromo-2,5-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1 M

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Standard oven-dried glassware for anhydrous reactions

Procedure:

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 1,4-dibromo-2,5-difluorobenzene (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0-1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

In a separate flask, crush a sufficient amount of dry ice. Carefully and portion-wise, add the crushed dry ice to the reaction mixture. Alternatively, the reaction mixture can be slowly transferred via cannula to a flask containing a slurry of dry ice in anhydrous THF.

-

Allow the reaction mixture to slowly warm to room temperature, which allows for the sublimation of excess CO₂.

-

Quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ (3x).

-

Carefully acidify the combined aqueous bicarbonate layers with 1 M HCl to precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

The product can be further purified by recrystallization if necessary.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, and it is a cornerstone of modern drug discovery for the formation of C-C bonds.[10]

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

-

Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂], 0.1 mol%).[11]

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., distilled water).[11]

-

Stir the reaction mixture vigorously at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

If a precipitate forms, filter the mixture and wash the solid with water.

-

Acidify the aqueous filtrate with 1 M HCl to precipitate the product.

-

Collect the product by vacuum filtration, wash with water, and dry.

-

Purify the crude product by column chromatography or recrystallization as needed.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction, which is invaluable for the synthesis of arylamines.[12][13]

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Amine (1.1-1.5 eq)

-

Palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, 1.1-1.2 times the mol% of the palladium catalyst)

-

Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Argon or Nitrogen gas supply (glovebox is recommended)

Procedure:

-

In a glovebox, add this compound (1.0 eq), the palladium precatalyst, the phosphine ligand, and the base to an oven-dried reaction vial or flask.

-

Add the anhydrous, degassed solvent, followed by the amine (1.2 eq).

-

Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

While this compound itself is not typically a final drug product, it is a key intermediate in the synthesis of various biologically active molecules. The difluoro-substitution pattern is often employed to enhance the potency and pharmacokinetic properties of drug candidates. For instance, derivatives of bromo-difluorobenzoic acids are used in the development of inhibitors for various enzymes and receptors. While a specific signaling pathway directly modulated by this compound is not prominently documented, its derivatives have been implicated in various therapeutic areas. For example, related bromo-benzoic acid derivatives have been investigated as inhibitors of fibroblast growth factor receptor-1 (FGFR1) for the treatment of non-small cell lung cancer.[14] Additionally, other halogenated aromatic compounds have been shown to modulate pathways such as the Nrf2/HO-1 axis, which is involved in cellular stress response.[15] The general workflow for utilizing such a building block in a drug discovery program is illustrated below.

Conclusion

This compound is a highly functionalized and versatile building block with significant applications in organic synthesis, particularly for the preparation of novel compounds in the pharmaceutical and materials science sectors. Its commercial availability from a range of suppliers, combined with its amenability to powerful synthetic transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, makes it an attractive starting material for researchers and drug development professionals. The detailed protocols and compiled supplier data in this guide are intended to facilitate its effective use in the laboratory and accelerate the discovery of new and innovative molecules.

References

- 1. This compound | 651027-00-8 [chemicalbook.com]

- 2. ivychem.com [ivychem.com]

- 3. This compound | 651027-00-8 [sigmaaldrich.com]

- 4. This compound CAS#: 651027-00-8 [m.chemicalbook.com]

- 5. 651027-00-8 | this compound - Moldb [moldb.com]

- 6. nbinno.com [nbinno.com]

- 7. 651027-00-8|this compound|BLD Pharm [bldpharm.com]

- 8. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

- 9. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of 3-Bromo-4,5-dihydroisoxazole Derivatives on Nrf2 Activation and Heme Oxygenase-1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Bromo-3,5-difluorobenzoic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-3,5-difluorobenzoic acid and its subsequent derivatization into amides, esters, and biaryl compounds. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows are presented to serve as a valuable resource for professionals in organic synthesis and medicinal chemistry.

Introduction

This compound (CAS No. 651027-00-8) is a valuable fluorinated building block in the development of novel pharmaceutical and agrochemical agents. The presence of the fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. The bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. This guide details the key synthetic routes to this important intermediate and its conversion into various functionalized derivatives.

Synthesis of this compound

The most common and efficient synthesis of this compound is a two-step process commencing from 3,5-difluoroaniline. The first step involves a Sandmeyer reaction to produce the key intermediate, 1-bromo-3,5-difluorobenzene. This is followed by a lithiation and carboxylation reaction to yield the final product.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-3,5-difluorobenzene via Sandmeyer Reaction

This protocol is adapted from established procedures for the Sandmeyer reaction of anilines.

-

Materials: 3,5-difluoroaniline, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr, 48%), Copper(I) bromide (CuBr), Steam distillation apparatus.

-

Procedure:

-

A solution of 3,5-difluoroaniline in 48% HBr is prepared and cooled to 0-5 °C in an ice bath.

-

An aqueous solution of NaNO₂ is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt. The completion of diazotization is monitored using starch-iodide paper.

-

In a separate flask equipped for steam distillation, a solution of CuBr in HBr is brought to a boil.

-

The cold diazonium salt solution is added portion-wise to the boiling CuBr solution. The addition rate is controlled to maintain a steady evolution of nitrogen gas.

-

The product, 1-bromo-3,5-difluorobenzene, co-distills with steam and is collected.

-

The organic layer of the distillate is separated, washed with a dilute base, then with water, dried over a suitable drying agent (e.g., MgSO₄), and purified by distillation.

-

| Reactant/Reagent | Molar Equiv. | Notes |

| 3,5-Difluoroaniline | 1.0 | Starting material |

| Sodium Nitrite (NaNO₂) | 1.0 | For diazotization |

| Hydrobromic Acid (HBr) | 2.5 - 3.0 | Solvent and reagent |

| Copper(I) Bromide (CuBr) | 0.5 | Catalyst |

| Product | Yield | Purity |

| 1-Bromo-3,5-difluorobenzene | ~83% | >98% after distillation |

Step 2: Synthesis of this compound via Lithiation and Carboxylation

This is a general procedure based on the carboxylation of aryl halides.

-

Materials: 1-Bromo-3,5-difluorobenzene, n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA), Anhydrous tetrahydrofuran (THF), Dry ice (solid CO₂), Hydrochloric acid (HCl).

-

Procedure:

-

1-Bromo-3,5-difluorobenzene is dissolved in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C.

-

A solution of n-BuLi or LDA in a suitable solvent is added dropwise, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for a period to ensure complete lithium-halogen exchange.

-

An excess of crushed dry ice is added to the reaction mixture in portions. The mixture is allowed to warm slowly to room temperature as the CO₂ sublimes.

-

The reaction is quenched by the addition of aqueous HCl.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over a suitable drying agent, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by recrystallization.

-

| Reactant/Reagent | Molar Equiv. | Notes |

| 1-Bromo-3,5-difluorobenzene | 1.0 | Intermediate |

| n-BuLi or LDA | 1.1 | Lithiating agent |

| Carbon Dioxide (CO₂) | Excess | Carboxylating agent |

| Product | Typical Yield | Purity |

| This compound | 70-85% | >97% after recrystallization |

Derivatization of this compound

The carboxylic acid and bromo functionalities of this compound allow for a wide range of derivatizations, most notably amide coupling, esterification, and Suzuki-Miyaura cross-coupling reactions.

Amide Bond Formation

The formation of amides from this compound is a common strategy in medicinal chemistry to introduce diverse functionalities and modulate biological activity.

Experimental Protocol: General Amide Coupling using HATU

-

Materials: this compound, desired amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), Diisopropylethylamine (DIPEA), Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a solution of this compound in anhydrous DMF, add DIPEA.

-

Cool the mixture to 0 °C in an ice bath.

-

Add HATU to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.

-

Slowly add the desired amine to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

| Amine | Coupling Conditions | Product | Yield |

| Aniline | HATU, DIPEA, DMF, 0 °C to rt | N-phenyl-4-bromo-3,5-difluorobenzamide | Typically >80% |

| Benzylamine | EDC, HOBt, DIPEA, DMF, 0 °C to rt | N-benzyl-4-bromo-3,5-difluorobenzamide | Typically >85% |

| Morpholine | T3P, Pyridine, DCM, 0 °C to rt | (4-bromo-3,5-difluorophenyl)(morpholino)methanone | Typically >90% |

Esterification

Ester derivatives are often synthesized to improve solubility, act as prodrugs, or serve as intermediates for further transformations.

Experimental Protocol: Fischer Esterification

-

Materials: this compound, desired alcohol (e.g., methanol, ethanol), Concentrated sulfuric acid (H₂SO₄).

-

Procedure:

-

Dissolve this compound in an excess of the desired alcohol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer, filter, and concentrate to obtain the crude ester.

-

Purify by distillation or column chromatography.

-

| Alcohol | Conditions | Product | Yield |

| Methanol | H₂SO₄ (cat.), reflux | Methyl 4-bromo-3,5-difluorobenzoate | >90% |

| Ethanol | H₂SO₄ (cat.), reflux | Ethyl 4-bromo-3,5-difluorobenzoate | >90% |

| Isopropanol | H₂SO₄ (cat.), reflux | Isopropyl 4-bromo-3,5-difluorobenzoate | >85% |

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, allowing for the synthesis of biaryl derivatives, which are prevalent in many biologically active molecules. The ester form of the starting material is often used to avoid potential complications with the free carboxylic acid.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4-bromo-3,5-difluorobenzoate

-

Materials: Methyl 4-bromo-3,5-difluorobenzoate, desired arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., 1,4-dioxane/water, toluene).

-

Procedure:

-

To a reaction vessel, add methyl 4-bromo-3,5-difluorobenzoate, the arylboronic acid, the palladium catalyst, and the base.

-

Degas the solvent and add it to the reaction vessel under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for several hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry, and concentrate.

-

Purify the crude product by column chromatography.

-

| Arylboronic Acid | Catalyst/Base/Solvent | Product | Yield |

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O | Methyl 3,5-difluoro-[1,1'-biphenyl]-4-carboxylate | 85-95% |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf), Cs₂CO₃, 1,4-Dioxane/H₂O | Methyl 3,5-difluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylate | 80-90% |

| Thiophene-2-boronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Methyl 3,5-difluoro-4-(thiophen-2-yl)benzoate | 75-85% |

Conclusion

This compound is a key synthetic intermediate with broad applications in drug discovery and materials science. The synthetic routes and derivatization protocols outlined in this guide provide a solid foundation for researchers and scientists working in these fields. The versatility of this building block, coupled with the robust and high-yielding reactions it undergoes, makes it an invaluable tool for the creation of novel and complex molecular architectures.

Spectroscopic Profile of 4-Bromo-3,5-difluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-3,5-difluorobenzoic acid (CAS No. 651027-00-8).[1][2] The information presented herein is essential for the characterization and utilization of this compound in pharmaceutical research and development, materials science, and synthetic chemistry.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. While specific experimental data for this compound is not extensively published, the following information is based on typical values for similar halogenated benzoic acid derivatives and data from chemical suppliers.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 - 7.9 | Singlet | 2H | Aromatic C-H |

| ~13.0 | Broad Singlet | 1H | Carboxylic Acid O-H |

Note: The exact chemical shift of the carboxylic acid proton can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| ~165-170 | C=O (Carboxylic Acid) |

| ~160-163 (d, JC-F) | C-F |

| ~115-120 (d, JC-F) | C-H |

| ~110-115 | C-Br |

| ~130-135 | C-COOH |

Note: Due to the fluorine atoms, carbon signals will exhibit splitting (doublets), and the coupling constants (JC-F) are a key characteristic.

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1550-1600 | Medium | C=C stretch (Aromatic) |

| ~1200-1300 | Strong | C-O stretch |

| ~1000-1100 | Strong | C-F stretch |

| ~600-700 | Medium | C-Br stretch |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 236/238 | High | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |

| 219/221 | Medium | [M-OH]⁺ |

| 191/193 | Medium | [M-COOH]⁺ |

| 112 | Medium | [C₆H₂F₂]⁺ |

| 75 | Low | [C₆H₃]⁺ |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The concentration may be adjusted to achieve an optimal signal-to-noise ratio.

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

-

Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Experimental workflow for spectroscopic analysis.

References

Commercial Availability and Synthetic Utility of 4-Bromo-3,5-difluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 4-Bromo-3,5-difluorobenzoic acid (CAS No. 651027-00-8), a key building block in pharmaceutical and materials science research. This document includes a detailed summary of commercial suppliers, a representative synthesis protocol, and an example of its application in the synthesis of a kinase inhibitor, a critical component in modern drug discovery.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound typically ranges from 95% to over 98%. The following table summarizes the offerings from several key suppliers. Pricing is subject to change and may vary based on quantity and supplier.

| Supplier | Purity | Package Size(s) | Price (USD) |

| Ivy Fine Chemicals | >98% | 5g, 10g, 25g | $80.60, $146.90, $289.90[1] |

| ChemicalBook | 85.0-99.8% | Grams to Kilograms | Starting from ~$1.00/g (for lower purity) |

| Arctom Scientific | 97% | 25g, 50g, 100g, 250g | $108, $213, $400, $1000[2] |

| Sigma-Aldrich | 95% | Inquire for sizes | Inquire for pricing[3] |

| Moldb | 98% | Inquire for sizes | Inquire for pricing[4] |

| Thermo Scientific Chemicals | 96% | 1g | Inquire for pricing |

| BLD Pharm | >98% | Inquire for sizes | Inquire for pricing[5] |

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for process development and cost analysis. A common synthetic route involves the ortho-lithiation of a suitable bromodifluorobenzene precursor followed by carboxylation. The following is a representative experimental protocol adapted from the synthesis of a structurally similar compound, 4-bromo-2,5-difluorobenzoic acid.

Reaction Scheme:

References

The Strategic Utility of 4-Bromo-3,5-difluorobenzoic Acid in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,5-difluorobenzoic acid has emerged as a pivotal intermediate in pharmaceutical research and development. Its unique structural features, including a reactive bromine atom and two electron-withdrawing fluorine atoms on a benzoic acid scaffold, provide medicinal chemists with a versatile tool for the synthesis of novel therapeutic agents. This technical guide delves into the core attributes of this compound, detailing its chemical properties, synthesis, and its instrumental role in the construction of complex drug molecules. A key focus is placed on its application in creating compounds with potential activities as kinase inhibitors, antiviral agents, and central nervous system modulators. This document provides a comprehensive overview of its utility, supported by experimental insights and data to aid researchers in leveraging this valuable building block for future drug discovery endeavors.

Introduction

The landscape of modern drug discovery is characterized by an increasing demand for novel molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles. Fluorinated organic compounds have garnered significant attention in this regard, owing to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered acidity of neighboring functional groups. This compound (CAS No. 651027-00-8) is a prime example of a fluorinated building block that has become indispensable in the medicinal chemist's toolbox.[1]

The strategic placement of two fluorine atoms flanking a bromine atom on the phenyl ring, coupled with a carboxylic acid moiety, makes this molecule a highly versatile precursor. The bromine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl groups.[1] The carboxylic acid provides a convenient point for amide bond formation, a cornerstone of many drug scaffolds. This guide will explore the synthesis and chemical properties of this compound and its application in the synthesis of potential pharmaceutical agents.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 651027-00-8 | [1] |

| Molecular Formula | C₇H₃BrF₂O₂ | [2] |

| Molecular Weight | 237.00 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 181-185 °C | |

| Purity | Typically ≥97% | [3] |

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not extensively reported in readily available literature, its synthesis can be inferred from established methods for related fluorinated aromatic compounds. A plausible and commonly employed synthetic strategy involves the directed ortho-metalation of a suitable precursor followed by carboxylation. A general workflow for such a synthesis is outlined below.

Applications in Pharmaceutical Synthesis

The true value of this compound lies in its application as a versatile intermediate for the synthesis of complex, biologically active molecules. The bromine atom and the carboxylic acid group serve as key functional handles for a variety of chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

These reactions are instrumental in building the core scaffolds of many kinase inhibitors and other targeted therapies, where the introduction of specific aryl or heteroaryl moieties is crucial for achieving high potency and selectivity.

Amide Bond Formation

The carboxylic acid functionality of this compound provides a straightforward route to the synthesis of a wide range of amide derivatives. Amide bonds are prevalent in a vast number of approved drugs due to their stability and ability to participate in hydrogen bonding interactions with biological targets.

Experimental Protocol: General Procedure for Amide Coupling

-

Activation of the Carboxylic Acid: To a solution of this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The mixture is stirred at room temperature for 30-60 minutes to form the activated ester.

-

Addition of the Amine: The desired amine (1.0-1.2 equivalents) is then added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature or slightly elevated temperatures and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

-

Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired amide.

Application in Kinase Inhibitor Synthesis

While specific examples of approved drugs are not publicly disclosed, the structural motif of this compound is highly relevant to the synthesis of kinase inhibitors. The difluorinated phenyl ring can serve as a key "hinge-binding" element, interacting with the backbone of the kinase ATP-binding site. The bromine atom can be replaced via Suzuki or other coupling reactions to introduce various substituents that can occupy other pockets of the active site, thereby tuning the selectivity and potency of the inhibitor.

Conclusion

This compound is a high-value pharmaceutical intermediate that offers a unique combination of reactive functional groups and beneficial physicochemical properties conferred by its fluorine atoms. Its utility in palladium-catalyzed cross-coupling reactions and amide bond formations makes it a cornerstone for the synthesis of a diverse range of complex molecules with potential therapeutic applications. As the demand for novel, highly specific, and metabolically robust drug candidates continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery. This guide provides a foundational understanding for researchers to harness the potential of this key intermediate in their synthetic endeavors.

References

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 4-Bromo-3,5-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,5-difluorobenzoic acid is a versatile building block in modern organic synthesis, particularly in the fields of pharmaceutical and materials science. The strategic positioning of a bromine atom on a difluorinated benzoic acid scaffold provides a reactive handle for a variety of transformations. This technical guide delves into the reactivity of the bromine atom in this molecule, with a focus on its participation in palladium-catalyzed cross-coupling reactions and its potential for nucleophilic aromatic substitution. This document provides a comprehensive overview of the key reactions, including detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and development.

Introduction

This compound (CAS No. 651027-00-8) is a halogenated aromatic carboxylic acid that has gained significant interest as a versatile intermediate.[1][2] Its utility stems from the presence of three key functional groups: a carboxylic acid, two fluorine atoms, and a bromine atom. The fluorine atoms significantly influence the electronic properties of the aromatic ring, enhancing metabolic stability in drug candidates and modulating the electronic characteristics of advanced materials.[1] The carboxylic acid group provides a site for further derivatization. However, it is the bromine atom that serves as the primary reactive center for carbon-carbon and carbon-heteroatom bond formation, making it a valuable tool for the construction of complex molecular architectures.[1]

This guide will explore the reactivity of the bromine atom in this compound through the lens of several important classes of organic reactions:

-

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

-

Sonogashira Coupling: Synthesis of arylalkynes.

-

Buchwald-Hartwig Amination: Formation of arylamines.

-

Nucleophilic Aromatic Substitution: Direct displacement of the bromine atom.

Electronic and Steric Considerations

The reactivity of the bromine atom in this compound is governed by a combination of electronic and steric effects. The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect, along with the electron-withdrawing nature of the carboxylic acid group, decreases the electron density of the aromatic ring, making the carbon atom attached to the bromine more electrophilic. This enhanced electrophilicity generally increases the susceptibility of the C-Br bond to oxidative addition in palladium-catalyzed cycles.

Conversely, the fluorine atoms also possess a +M (mesomeric) effect due to their lone pairs, which can donate electron density to the ring. However, for halogens, the inductive effect typically outweighs the mesomeric effect. The ortho-positioning of the fluorine atoms relative to the bromine may also introduce some steric hindrance, which could influence the approach of bulky catalysts or nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental transformations in modern organic synthesis for the construction of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. The reaction typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.

While specific quantitative data for the Suzuki-Miyaura coupling of this compound is not extensively reported in readily available literature, general conditions for similar substrates, such as other bromobenzoic acids, provide a strong starting point for reaction optimization. High yields are often achieved with various arylboronic acids.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromobenzoic Acids

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzoic acid | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >95 |

| 2 | 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | - | K₂CO₃ (3) | H₂O | RT | 1.5 | 96 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).

-

Add a base (e.g., K₃PO₄, 2.0 equiv.).

-

Add a degassed solvent system (e.g., a mixture of toluene and water).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Logical Relationship for Suzuki-Miyaura Coupling

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne building blocks. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄ (cat.) | CuI (cat.) | Et₃N | THF | 75 | 72 | Low |

| 2 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP (2) | DMSO | RT | 18 | High |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

-

Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

-

Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating (40-80 °C), monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Catalytic Cycle for Sonogashira Coupling

References

The Dual Nature of Fluorine: An In-depth Technical Guide to the Electronic and Steric Effects in 4-Bromo-3,5-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,5-difluorobenzoic acid is a multifaceted building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms flanking a bromine atom on the benzoic acid scaffold imparts a unique combination of electronic and steric properties. This technical guide delves into the profound influence of these fluorine substituents on the molecule's reactivity, acidity, and intermolecular interactions. By examining its physicochemical properties, spectroscopic signatures, and synthetic accessibility, we provide a comprehensive resource for researchers leveraging this versatile compound in the design of novel pharmaceuticals and functional materials.

Physicochemical and Spectroscopic Profile

This compound (CAS No. 651027-00-8) is an off-white to light yellow solid. Its fundamental properties are summarized in the table below. The predicted pKa value of 3.29 indicates a stronger acidity compared to benzoic acid (pKa ≈ 4.2), a direct consequence of the electron-withdrawing nature of the fluorine and bromine substituents.[1]

| Property | Value |

| Molecular Formula | C₇H₃BrF₂O₂ |

| Molecular Weight | 237.00 g/mol |

| Appearance | Off-white to light yellow solid |

| Predicted pKa | 3.29 ± 0.10[1] |

| Storage | Inert atmosphere, Room Temperature |

Spectroscopic analysis is crucial for the verification of the molecular structure. While detailed spectra are often proprietary to commercial suppliers, the expected spectroscopic characteristics are well-understood.

| Spectroscopy | Expected Observations |

| ¹H NMR | A single resonance for the two equivalent aromatic protons, likely appearing as a triplet due to coupling with the two fluorine atoms. The acidic proton of the carboxylic acid will appear as a broad singlet. |

| ¹³C NMR | Resonances for the aromatic carbons will exhibit splitting due to C-F coupling. The carbon atoms bonded to fluorine will show large one-bond coupling constants (¹JCF). |

| ¹⁹F NMR | A single resonance is expected for the two equivalent fluorine atoms. |

| FT-IR (cm⁻¹) | Characteristic peaks for O-H stretching of the carboxylic acid (broad, ~3000 cm⁻¹), C=O stretching (~1700 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and C-Br stretching. |

| Mass Spectrometry | The molecular ion peak (M+) and characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) will be observed. |

The Influence of Fluorine: Electronic and Steric Effects

The two fluorine atoms at the 3- and 5-positions are the primary determinants of the unique properties of this compound. Their effects can be categorized as electronic and steric.

Electronic Effects

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect is quantified by the Hammett substituent constant (σ). The σm value for fluorine is +0.34, indicating its strong electron-withdrawing nature when positioned meta to a reaction center. In this molecule, both fluorine atoms are meta to the carboxylic acid group, significantly increasing its acidity by stabilizing the conjugate base (carboxylate anion).

The bromine atom also contributes to the electron-withdrawing character, albeit to a lesser extent than fluorine.

| Substituent | Hammett Constant (σm) | Inductive Effect |

| Fluorine | +0.34 | Strong -I |

| Bromine | +0.39 | Moderate -I |